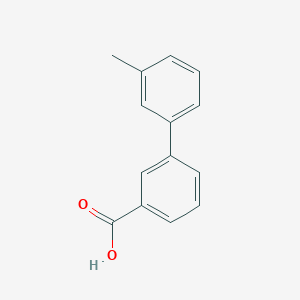

3'-Methylbiphenyl-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVLFJADOVATRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353670 | |

| Record name | 3'-methylbiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158619-46-6 | |

| Record name | 3'-methylbiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Methyl-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-Methylbiphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3'-Methylbiphenyl-3-carboxylic acid, a biphenyl derivative of interest in pharmaceutical and materials science research. This document details established methodologies, presents quantitative data from analogous reactions, and includes detailed experimental protocols and workflow visualizations to support laboratory synthesis.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through two primary routes: the Suzuki-Miyaura coupling and a Grignard reagent-based approach. The Suzuki-Miyaura coupling is generally the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.

Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. For the synthesis of this compound, this involves the coupling of 3-bromobenzoic acid with 3-methylphenylboronic acid.

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst.

Diagram of the Suzuki-Miyaura Coupling Pathway

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Quantitative Data for Analogous Suzuki-Miyaura Reactions

| Entry | Arylboronic Acid | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 | [1] |

| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 | [1] |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 | [1] |

| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 | [1] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.[1][2]

Materials:

-

3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

-

3-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (8 mL)

-

Water (2 mL)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M, for acidification)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid, 3-methylphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system of toluene and water.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The aqueous layer is acidified with 1 M HCl to precipitate the carboxylic acid product.

-

The precipitate is collected by filtration, washed with cold water, and dried to afford the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis and purification.

Grignard Reagent Pathway

An alternative route to this compound involves the use of a Grignard reagent. This pathway consists of two main steps: the formation of an organomagnesium halide (Grignard reagent) from a suitable halo-biphenyl precursor, followed by the carboxylation of this reagent using carbon dioxide.

A plausible precursor for this synthesis is 3-bromo-3'-methylbiphenyl. This intermediate would first be reacted with magnesium metal to form the corresponding Grignard reagent, which is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid.

Diagram of the Grignard Reagent Pathway

References

An In-depth Technical Guide to the Physicochemical Properties of 3'-Methylbiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 3'-Methylbiphenyl-3-carboxylic acid, a biphenyl derivative utilized as an intermediate in the pharmaceutical industry.[1][2][3] The document outlines its chemical structure, summarizes its key physical and chemical characteristics, and provides detailed experimental protocols for their determination.

Core Physicochemical Properties

This compound, with the CAS Number 158619-46-6, is an organic compound featuring a biphenyl core structure with a methyl group and a carboxylic acid group substituted on the different phenyl rings.[1] Its structure is fundamental to its chemical behavior and physical properties.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [1][4][] |

| Molecular Weight | 212.24 g/mol | [1][4][] |

| Physical Form | Solid, Pale brown | [1][4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Slightly soluble in water | [1][2][4] |

| pKa | Not available (Predicted for 3-Biphenylcarboxylic acid: 4.14 ± 0.10) | [6] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1][4] |

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of compounds like this compound.

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is placed into a glass capillary tube that is sealed at one end.[8][9] The sample is packed down to the closed end of the tube to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is inserted into a melting point apparatus, such as a Mel-Temp or Thiele tube setup, and attached to a thermometer.[8]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[9] For an unknown compound, a rapid initial determination can be performed to find an approximate range, followed by a more careful measurement.

-

Observation and Recording: The temperature at which the solid first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample has turned into a liquid is recorded as the end of the range.[7] This provides the melting point range.

The acid dissociation constant (pKa) is crucial for understanding a molecule's behavior in different pH environments, which is vital for drug development. Potentiometric titration is a high-precision technique for this measurement.[10]

Protocol:

-

Preparation of Solutions:

-

Apparatus Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[11]

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel with a magnetic stirrer.[11]

-

Add the KCl solution to maintain ionic strength.[11]

-

Purge the solution with nitrogen to remove dissolved CO₂.[11]

-

Immerse the calibrated pH electrode into the solution.[11]

-

For an acidic compound, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[11]

-

Gradually add the 0.1 M NaOH titrant in small increments, recording the pH after each addition once the reading is stable (drift < 0.01 pH units/min).[11]

-

-

Data Analysis: Plot the pH readings against the volume of NaOH added to generate a titration curve. The pKa is determined from the inflection point of this curve. Using the "half-volume" method, the pH at the point where half of the acid has been neutralized is equal to the pKa.[12]

Solubility is a key determinant of a drug's bioavailability. The equilibrium shake-flask method is a traditional and reliable approach.[13]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of a specific solvent (e.g., distilled water or a buffer of a specific pH) in a sealed container.[13][14] The solute and solvent must be pure for accurate results.[13]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid using filtration or centrifugation.

-

Concentration Analysis: Accurately determine the concentration of the dissolved compound in the saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Synthesis and Experimental Workflows

While specific biological signaling pathways involving this compound are not prominently documented, its synthesis and analysis workflows are critical for its application.

Biphenyl derivatives are commonly synthesized using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[16]

Caption: Logical workflow for the Suzuki-Miyaura cross-coupling synthesis.

The process of determining the pKa value involves several distinct stages, from initial preparation to final data analysis.

References

- 1. 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID CAS#: 158619-46-6 [amp.chemicalbook.com]

- 2. 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID | 158619-46-6 [chemicalbook.com]

- 3. 3'-Methylbiphenyl-4-carboxylic acid, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID | 158619-46-6 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 3'-Methylbiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and confirmation of 3'-Methylbiphenyl-3-carboxylic acid. This biphenyl derivative is a valuable building block in medicinal chemistry and drug development, often utilized as an intermediate for pharmaceutical synthesis. A thorough understanding of its structural verification is paramount for ensuring the quality, purity, and intended activity of subsequent drug candidates.

Physicochemical and Structural Overview

This compound, also known by its systematic name 3-(3-methylphenyl)benzoic acid, possesses a biphenyl scaffold, which is a common motif in pharmacologically active molecules. The structural arrangement consists of two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a carboxylic acid group at the 3-position, while the second ring bears a methyl group at the 3'-position.

dot

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 158619-46-6 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [3] |

| Molecular Weight | 212.24 g/mol | [3] |

| Appearance | Pale brown solid | |

| Solubility | Slightly soluble in water | |

| Synonyms | 3-(3-methylphenyl)benzoic acid, 3-(3-Tolyl)benzoic acid | [1] |

Spectroscopic Data for Structural Confirmation

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~10-13 ppm (broad singlet) |

| Aromatic Protons (Ar-H) | ~7.1 - 8.2 ppm (multiplets)[4] | |

| Methyl Protons (-CH₃) | ~2.4 ppm (singlet)[5] | |

| ¹³C NMR | Carboxylic Carbon (-C OOH) | ~167-173 ppm[6] |

| Aromatic Carbons (Ar-C ) | ~124-147 ppm[7] | |

| Methyl Carbon (-C H₃) | ~21 ppm[6] | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad)[8][9] |

| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong, sharp)[8][9] | |

| C-O Stretch | 1210-1320 cm⁻¹[10] | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| Aromatic C=C Bending | 1400-1600 cm⁻¹ | |

| Mass Spectrometry (ESI) | [M-H]⁻ | 211.0764 m/z |

| [M+H]⁺ | 213.0910 m/z | |

| [M+Na]⁺ | 235.0729 m/z |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structural analysis.

Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biphenyl compounds.[4][11][12][13][14]

Materials:

-

3-Bromobenzoic acid

-

3-Methylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, Toluene/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask or pressure vessel, add 3-bromobenzoic acid (1.0 eq), 3-methylphenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

-

Under the inert atmosphere, add the solvent system and the palladium catalyst (0.01-0.05 eq).

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of the purified solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[15]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[16][17]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[16]

-

Cap the NMR tube securely and label it appropriately.

Analysis:

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

Acquisition parameters (e.g., number of scans, relaxation delay) are set. For ¹³C NMR, a greater number of scans is typically required.

-

The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [18][19][20][21]

-

Thoroughly dry a small amount of potassium bromide (KBr) powder to remove moisture.

-

In an agate mortar, grind 1-2 mg of the solid sample until it is a fine, consistent powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.[18]

-

Transfer the mixture to a pellet press die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Analysis:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: [22][23][24]

-

Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).[23]

-

Perform a serial dilution. Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it into 1 mL of an ESI-compatible solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid for positive ion mode).[22][23][25] The final concentration should be in the low µg/mL range.

-

Ensure the final solution is free of precipitates. Filter if necessary.

-

Transfer the diluted sample to an appropriate autosampler vial.

Analysis:

-

The sample solution is infused into the ESI source at a low flow rate.

-

A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

-

The solvent evaporates, and the analyte molecules become gas-phase ions.

-

The ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

Logical and Experimental Workflows

Visualizing the process of structure elucidation helps in planning and executing the necessary experiments in a logical sequence.

dot

Caption: Experimental workflow for synthesis and structural elucidation.

Potential Role in Drug Discovery

As a "protein degrader building block," this compound can be incorporated into more complex molecules like Proteolysis Targeting Chimeras (PROTACs). Additionally, the biphenyl carboxylic acid scaffold is known to interact with various biological targets, such as the urate transporter 1 (URAT1).

References

- 1. 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID CAS#: 158619-46-6 [amp.chemicalbook.com]

- 2. 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID | 158619-46-6 [chemicalbook.com]

- 3. Benzoic acid, 3-methylphenyl ester [webbook.nist.gov]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 14. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. How to make an NMR sample [chem.ch.huji.ac.il]

- 17. organomation.com [organomation.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 20. whitebearphotonics.com [whitebearphotonics.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 24. phys.libretexts.org [phys.libretexts.org]

- 25. Rutgers_MS_Home [react.rutgers.edu]

A Technical Guide to the Spectral Analysis of 3'-Methylbiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3'-Methylbiphenyl-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.

Spectral Data Summary

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~8.2 - 7.4 | Multiplet | 8H | Ar-H |

| ~2.4 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~142 - 125 | Ar-C |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2920 | Weak | C-H stretch (Methyl) |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~920 | Medium, Broad | O-H bend (Out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 212 | Moderate | [M]⁺ (Molecular Ion) |

| 195 | Moderate | [M - OH]⁺ |

| 183 | High | [M - CHO]⁺ |

| 167 | High | [M - COOH]⁺ |

| 152 | Moderate | [M - COOH - CH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are representative of standard analytical practices.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The sample is thoroughly mixed until a homogeneous solution is obtained.

¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 14 ppm

¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled experiment

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

-

A small amount of this compound is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: 40 - 400 amu

-

Ion Source Temperature: 230 °C

-

GC Column (if applicable): Non-polar capillary column (e.g., DB-5ms)

-

Inlet Temperature (if applicable): 250 °C

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a solid organic compound like this compound.

An In-depth Technical Guide to 3'-Methyl[1,1'-biphenyl]-3-carboxylic Acid (CAS 158619-46-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methyl[1,1'-biphenyl]-3-carboxylic acid, identified by the CAS number 158619-46-6, is a biphenyl carboxylic acid derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile chemical and physical properties imparted by the biphenyl scaffold. This technical guide provides a comprehensive overview of the known chemical properties, safety data, and synthetic methodologies related to this compound. While it is recognized as a pharmaceutical intermediate, detailed information regarding its specific biological activities and mechanisms of action is not extensively documented in publicly available literature.

Chemical and Physical Properties

The fundamental physicochemical properties of 3'-Methyl[1,1'-biphenyl]-3-carboxylic acid are summarized in the table below, providing a concise reference for laboratory and research applications.

| Property | Value | Source |

| CAS Number | 158619-46-6 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Pale brown solid | [1] |

| Melting Point | 204 °C | N/A |

| Boiling Point | 393.6 ± 21.0 °C at 760 mmHg | N/A |

| Density | 1.2 ± 0.1 g/cm³ | N/A |

| Water Solubility | Slightly soluble in water | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

Safety and Handling

3'-Methyl[1,1'-biphenyl]-3-carboxylic acid is classified as an irritant. Appropriate safety precautions must be observed during handling to minimize exposure and ensure a safe laboratory environment. The following table outlines the key safety information.

| Safety Aspect | Information | Source |

| Hazard Codes | Xi (Irritant) | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | [1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection. | [2] |

| First Aid: Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. | [1] |

| First Aid: Skin Contact | Wash with plenty of soap and water. | [2] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. | [1] |

| First Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. | [3] |

Synthesis and Experimental Protocols

The synthesis of 3'-Methyl[1,1'-biphenyl]-3-carboxylic acid can be achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds. This approach typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general protocol for the synthesis of biphenyl carboxylic acids is as follows:

-

Reaction Setup: To a solution of an appropriate aryl bromide (e.g., 3-bromobenzoic acid) in a suitable solvent mixture (e.g., 1,4-dioxane and water), add the corresponding arylboronic acid (e.g., (3-methylphenyl)boronic acid) and a base (e.g., potassium carbonate).[4]

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0).[4]

-

Reaction Conditions: Stir the resulting reaction mixture at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Workup: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[4]

-

Purification: The crude product can be purified by column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether).[4]

Diagram of Synthetic Workflow:

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Substituted Biphenyl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenyl carboxylic acids represent a significant and versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of this class of compounds—a rigid biphenyl backbone combined with a reactive carboxylic acid moiety—allow for diverse chemical modifications, leading to a wide array of pharmacological effects.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted biphenyl carboxylic acids, with a focus on their anti-inflammatory, anticancer, and antiresorptive properties. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Synthetic Strategies

The synthesis of substituted biphenyl carboxylic acids is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3][4] This reaction involves the coupling of a substituted aryl boronic acid with a substituted aryl halide in the presence of a palladium catalyst and a base.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Anti-inflammatory Activity

A significant area of investigation for substituted biphenyl carboxylic acids is their potential as anti-inflammatory agents.[5][6] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[7]

Quantitative Data: In Vitro COX Inhibition

The inhibitory activity of substituted biphenyl carboxylic acids against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. The IC50 values (the concentration required to inhibit 50% of enzyme activity) are presented below.

| Compound ID | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Flurbiprofen | 2-Fluoro | 0.5 - 1.5 | 0.05 - 0.2 | ~10 |

| Compound X | 4'-Methyl | 2.5 | 0.1 | 25 |

| Compound Y | 3',4'-Dichloro | 1.8 | 0.08 | 22.5 |

Signaling Pathway: COX Inhibition

The anti-inflammatory action of many substituted biphenyl carboxylic acids is mediated by their interference with the arachidonic acid cascade.

Caption: Inhibition of the prostaglandin synthesis pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of novel compounds.[8][9][10]

-

Animals: Male Wistar rats (150-200g) are used.

-

Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups.

-

Compound Administration: Test compounds or vehicle are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

Several substituted biphenyl carboxylic acids have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the modulation of key signaling pathways in cancer cell proliferation and survival.[11]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted biphenyl carboxylic acid derivatives against human breast cancer cell lines.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 3a | Unsubstituted | MCF-7 | 10.14 ± 2.05 | [3][4] |

| 3a | Unsubstituted | MDA-MB-231 | 10.78 ± 2.58 | [3][4] |

| 3j | Benzyloxy | MCF-7 | 9.92 ± 0.97 | [3][4] |

| 3j | Benzyloxy | MDA-MB-231 | 9.54 ± 0.85 | [3][4] |

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for MTT-based cytotoxicity assay.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][11][12]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Other Notable Biological Activities

Antiresorptive Agents for Osteoporosis

Certain substituted biphenyl carboxylic acid derivatives have been identified as novel antiresorptive agents that inhibit osteoclast activity without impairing osteoblast function.[10][13] This presents a promising therapeutic strategy for the treatment of osteoporosis.

URAT1 Inhibitors for Gout

Novel biphenyl carboxylic acid derivatives have been designed as potent inhibitors of urate transporter 1 (URAT1), a key target for the treatment of hyperuricemia and gout.[8]

FAAH Inhibitors for Pain and Anxiety

Derivatives of biphenyl-3-yl carbamates have been investigated as peripherally restricted fatty acid amide hydrolase (FAAH) inhibitors, which can increase endogenous anandamide levels and produce analgesic and anxiolytic effects.[14][15]

Structure-Activity Relationships (SAR)

The biological activity of substituted biphenyl carboxylic acids is highly dependent on the nature and position of the substituents on the biphenyl rings. Key SAR observations include:

-

Planarity: The degree of planarity between the two phenyl rings, which is influenced by ortho-substituents, can significantly impact receptor binding and activity.[16]

-

Lipophilicity: The overall lipophilicity of the molecule, modulated by various substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Electronic Effects: Electron-donating and electron-withdrawing groups can influence the pKa of the carboxylic acid and the electronic nature of the aromatic rings, thereby affecting target interactions.

Conclusion

Substituted biphenyl carboxylic acids are a privileged scaffold in drug discovery, offering a wide range of therapeutic opportunities. Their synthetic accessibility and the tunability of their physicochemical properties make them attractive candidates for further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this versatile class of compounds. Continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 16. thepharmajournal.com [thepharmajournal.com]

Potential Therapeutic Applications of 3'-Methylbiphenyl-3-carboxylic Acid: A Technical Whitepaper

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of 3'-Methylbiphenyl-3-carboxylic acid. It is important to note that publicly available research specifically on this compound is limited. Much of the information presented herein is extrapolated from studies on structurally related biphenyl carboxylic acid derivatives. This paper is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, with the CAS Number 158619-46-6, is a biphenyl derivative characterized by a carboxylic acid group at the 3-position and a methyl group at the 3'-position of the biphenyl scaffold.[1][2] While primarily cataloged as an intermediate for pharmaceutical synthesis, the broader class of biphenyl carboxylic acids has garnered significant attention for a wide range of pharmacological activities.[1][2] This structural motif is present in several approved drugs and clinical candidates, highlighting its potential as a pharmacophore.[3] This whitepaper will explore the potential therapeutic applications of this compound by examining the established biological activities of its structural analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 158619-46-6 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [4] |

| Appearance | Pale brown solid | [1] |

| Solubility | Slightly soluble in water | [1][2] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis

The synthesis of this compound and its derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This versatile reaction allows for the formation of the C-C bond between the two phenyl rings.

General Suzuki-Miyaura Coupling Protocol

A general synthetic route involves the coupling of a boronic acid derivative with a halide-substituted benzoic acid derivative in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the reaction of 3-bromobenzoic acid with 3-methylphenylboronic acid.

Potential Therapeutic Applications and Mechanisms of Action

Based on the biological activities of structurally similar compounds, this compound holds potential in several therapeutic areas.

Hyperuricemia and Gout

Mechanism of Action: Urate transporter 1 (URAT1) is a key protein in the kidneys responsible for the reabsorption of uric acid. Inhibition of URAT1 leads to increased excretion of uric acid, thereby lowering its levels in the blood. Several biphenyl carboxylic acid derivatives have been identified as potent URAT1 inhibitors.[5] The carboxylic acid moiety is crucial for interacting with the transporter.

A study on novel biphenyl carboxylic acid derivatives as URAT1 inhibitors provides a strong rationale for this potential application.[5] Although this compound was not specifically tested, the structure-activity relationship (SAR) data from this study can offer insights.

Quantitative Data for URAT1 Inhibitors (Analogs):

| Compound ID | Structure | URAT1 IC₅₀ (μM) | Reference |

| A1 | Biphenyl-2-carboxylic acid derivative | 0.93 | [5] |

| B21 | Biphenyl-2-carboxylic acid derivative | 0.17 | [5] |

| Benzbromarone | (Standard) | 0.32 | [5] |

Experimental Protocol: URAT1 Inhibition Assay

A common method to assess URAT1 inhibitory activity involves using HEK293 cells transiently transfected to express the human URAT1 transporter. The inhibition of [¹⁴C]-uric acid uptake is then measured.

Oncology

Mechanism of Action: The biphenyl scaffold is present in several anticancer agents. The mechanisms of action are diverse and can include inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some biphenyl derivatives have been shown to target the estrogen receptor alpha (ERα), which is crucial in the progression of certain breast cancers.[6]

A study on small molecule biphenyl carboxylic acids as anticancer agents demonstrated their efficacy against human breast cancer cell lines.[6]

Quantitative Data for Anticancer Activity (Analogs):

| Compound ID | Cell Line | IC₅₀ (μM) | Reference |

| 3j | MCF-7 | 9.92 ± 0.97 | [6] |

| 3j | MDA-MB-231 | 9.54 ± 0.85 | [6] |

| 3a | MCF-7 | 10.14 ± 2.05 | [6] |

| 3a | MDA-MB-231 | 10.78 ± 2.58 | [6] |

| Tamoxifen | MCF-7 | 8.76 ± 1.24 | [6] |

| Tamoxifen | MDA-MB-231 | 8.12 ± 1.52 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Other Potential Applications

The biphenyl carboxylic acid scaffold has been explored for a variety of other therapeutic uses, suggesting further avenues of investigation for this compound:

-

Anti-inflammatory Activity: Some biphenyl carboxylic acids, such as diflunisal and fenbufen, are known nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

-

Antihypertensive Activity: The angiotensin II receptor blocker (ARB) class of antihypertensive drugs, which includes losartan and telmisartan, features a biphenyl structure.[3]

-

Antimicrobial Activity: Derivatives of biphenyl carboxylic acid have been synthesized and evaluated for their activity against various bacterial and fungal strains.[7]

Structure-Activity Relationships (SAR)

While specific SAR data for this compound is unavailable, general trends can be inferred from studies on analogous series:

-

The position and nature of substituents on both phenyl rings significantly influence biological activity.[8]

-

The carboxylic acid group is often essential for activity, likely serving as a key binding motif to the biological target.[3]

-

The relative orientation of the two phenyl rings (the dihedral angle) can impact binding affinity.

Conclusion and Future Directions

This compound, while currently utilized as a pharmaceutical intermediate, possesses a chemical scaffold that is prevalent in a multitude of biologically active compounds. Based on the extensive research into its structural analogs, this compound presents a promising starting point for the development of novel therapeutics, particularly in the areas of gout, oncology, inflammation, and hypertension.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to directly assess their efficacy and mechanism of action in various disease models. In silico modeling and screening could also be employed to predict potential biological targets and guide further investigation. The establishment of a clear structure-activity relationship for this specific substitution pattern will be crucial for optimizing its therapeutic potential.

References

- 1. 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID | 158619-46-6 [chemicalbook.com]

- 2. 3'-METHYL-BIPHENYL-3-CARBOXYLIC ACID CAS#: 158619-46-6 [amp.chemicalbook.com]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. 158619-46-6[3-(3-methylphenyl)benzoic acid]- Acmec Biochemical [acmec.com.cn]

- 5. mdpi.com [mdpi.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Analysis of 3'-Methylbiphenyl-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction: Biphenyl carboxylic acids represent a significant scaffold in medicinal chemistry, with derivatives showing promise in a variety of therapeutic areas, including as anti-inflammatory and anti-cancer agents. This technical guide focuses on the in silico molecular docking of a specific analogue, 3'-Methylbiphenyl-3-carboxylic acid. The objective of this guide is to provide a comprehensive overview of a plausible computational methodology for assessing the binding affinity and interaction of this compound with a relevant biological target. Based on the known activities of structurally similar molecules, Cyclooxygenase-2 (COX-2) has been selected as a primary protein target for this hypothetical study. Inhibition of COX-2 is a key mechanism for mediating anti-inflammatory responses. This document will detail the experimental protocols for such a study, present hypothetical data in a structured format, and visualize the experimental workflow and the relevant biological pathway.

Experimental Protocols: In Silico Docking of this compound against COX-2

This section outlines a detailed methodology for a hypothetical in silico docking study of this compound against the human COX-2 enzyme. The protocol is based on established practices for similar compounds.

1. Software and Resource Requirements:

-

Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.

-

Protein Data Bank (PDB) ID: 6COX (Crystal structure of human COX-2).

-

Ligand Preparation Software: ChemDraw, MarvinSketch, or integrated tools within the docking software.

-

Visualization Software: PyMOL, VMD, or Schrödinger Maestro.

2. Protein Preparation:

-

Receptor Retrieval: The three-dimensional crystal structure of human Cyclooxygenase-2 (PDB ID: 6COX) will be downloaded from the RCSB Protein Data Bank.

-

Preprocessing: The protein structure will be prepared using the Protein Preparation Wizard in Schrödinger Maestro. This process includes:

-

Removal of water molecules and any co-crystallized ligands and ions not essential for the docking study.

-

Addition of hydrogen atoms.

-

Assignment of correct bond orders and protonation states.

-

Optimization of hydrogen bond networks.

-

A restrained minimization of the protein structure to relieve any steric clashes.

-

3. Ligand Preparation:

-

Structure Generation: The 2D structure of this compound will be drawn using ChemDraw and saved in a 3D format (e.g., SDF or MOL2).

-

LigPrep: The ligand will be prepared using the LigPrep tool in the Schrödinger suite. This involves:

-

Generating possible ionization states at a physiological pH of 7.4 ± 0.5.

-

Generating tautomers and stereoisomers if applicable.

-

Energy minimization of the ligand structure.

-

4. Receptor Grid Generation:

-

Binding Site Identification: The active site of COX-2 will be defined based on the position of the co-crystallized inhibitor in the original PDB structure.

-

Grid Box Definition: A receptor grid will be generated, centered on the identified binding site. The grid box dimensions will be set to enclose the entire active site, typically with a size of 20 x 20 x 20 Å.

5. Molecular Docking:

-

Docking Algorithm: The prepared ligand will be docked into the receptor grid using the Glide module of Schrödinger in Standard Precision (SP) and Extra Precision (XP) modes.

-

Docking Parameters: The number of poses per ligand to be included in the output will be set to 10. Post-docking minimization will be performed on a specified number of poses to refine the docking results.

-

Scoring: The docking poses will be evaluated using the GlideScore, a proprietary scoring function that estimates the binding affinity.

6. Analysis of Results:

-

Pose Visualization: The top-ranked docking poses will be visually inspected to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the active site residues of COX-2.

-

Binding Energy Calculation: The binding free energy (ΔG) will be calculated for the best pose to provide a quantitative measure of the binding affinity.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data from the in silico docking study of this compound and a reference inhibitor against the COX-2 enzyme.

| Compound | Docking Score (GlideScore) | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | -9.2 | Arg120, Tyr355, Ser530 |

| Celecoxib (Reference) | -10.2 | -11.5 | Arg513, His90, Val523 |

Visualizations

Experimental Workflow

In Silico Docking Experimental Workflow

COX-2 Signaling Pathway and Inhibition

COX-2 Signaling Pathway and Point of Inhibition

Solubility profile of 3'-Methylbiphenyl-3-carboxylic acid in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated solubility profile of 3'-Methylbiphenyl-3-carboxylic acid in common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, primarily 4-biphenylcarboxylic acid, and fundamental principles of chemical solubility to predict its behavior. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Predicted Solubility Profile of this compound

This compound is an aromatic carboxylic acid. Its molecular structure, featuring a hydrophobic biphenyl backbone and a polar carboxylic acid group, dictates its solubility. The presence of the methyl group is expected to slightly increase its lipophilicity compared to an unsubstituted biphenyl carboxylic acid.

The biphenyl structure contributes to the molecule's hydrophobicity, suggesting poor solubility in aqueous solutions. However, the carboxylic acid moiety can engage in hydrogen bonding, which can enhance solubility in polar solvents, particularly those that can act as hydrogen bond donors or acceptors. In alkaline aqueous solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is expected to be significantly more water-soluble.

Based on these structural features and data from related compounds, the following solubility profile is predicted:

-

Water: Sparingly soluble. The large hydrophobic surface area of the biphenyl rings will likely dominate, leading to low aqueous solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility. These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): Good to high solubility is anticipated. These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the carboxylic acid group. Solvents with carbonyl groups, such as acetone and ethyl acetate, are expected to be particularly effective.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): Low to moderate solubility. While the biphenyl core has an affinity for nonpolar solvents, the polar carboxylic acid group will limit solubility. The solubility in aromatic solvents like toluene and benzene is expected to be higher than in aliphatic solvents like hexane due to potential π-π stacking interactions.

Reference Data: Solubility of 4-Biphenylcarboxylic Acid

To provide a quantitative reference, the following table summarizes the experimental solubility data for the closely related compound, 4-biphenylcarboxylic acid, in various organic solvents at different temperatures. It is important to note that while this data provides a valuable point of comparison, the solubility of this compound may differ due to the presence and position of the methyl group.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Methanol | 20 | 1.85 |

| 30 | 2.80 | |

| 40 | 4.21 | |

| 50 | 6.32 | |

| Ethanol | 20 | 2.45 |

| 30 | 3.68 | |

| 40 | 5.52 | |

| 50 | 8.28 | |

| Isopropanol | 20 | 2.15 |

| 30 | 3.23 | |

| 40 | 4.85 | |

| 50 | 7.28 | |

| n-Butanol | 20 | 2.89 |

| 30 | 4.34 | |

| 40 | 6.51 | |

| 50 | 9.77 | |

| Ethyl Acetate | 20 | 10.21 |

| 30 | 14.30 | |

| 40 | 20.02 | |

| 50 | 28.03 | |

| Acetone | 20 | 8.54 |

| 30 | 12.81 | |

| 40 | 19.22 | |

| 50 | 28.83 | |

| Toluene | 20 | 0.58 |

| 30 | 0.93 | |

| 40 | 1.49 | |

| 50 | 2.38 | |

| Hexane | 20 | 0.03 |

| 30 | 0.05 | |

| 40 | 0.08 | |

| 50 | 0.13 | |

| Benzene | 20 | 0.45 |

| 30 | 0.72 | |

| 40 | 1.15 | |

| 50 | 1.84 |

Note: This data is for 4-biphenylcarboxylic acid and should be used as a reference for predicting the behavior of this compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in various solvents. This method, often referred to as the isothermal equilibrium method, is a standard and reliable approach.

Materials and Equipment:

-

This compound (solute)

-

Selected solvents (high purity)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or heating block with temperature control

-

Vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic bath set to the desired temperature.

-

Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle for a sufficient time (e.g., 2-4 hours) while maintaining the temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., HPLC with a standard curve).

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, accounting for any dilutions.

-

Express the solubility in desired units, such as g/100g of solvent, mg/mL, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Investigating the Mechanism of Action of 3'-Methylbiphenyl-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methylbiphenyl-3-carboxylic acid is a biphenyl derivative whose specific mechanism of action is not extensively documented in publicly available scientific literature. It is often cited as a key intermediate in the synthesis of more complex pharmaceutical compounds. However, the broader class of biphenyl carboxylic acids has demonstrated a wide range of biological activities. This technical guide consolidates the available information on structurally related compounds to propose putative mechanisms of action for this compound, providing a framework for future research and drug development. This document outlines potential signaling pathways, presents comparative quantitative data from analogous compounds, and details generalized experimental protocols for investigating these hypotheses.

Introduction

Biphenyl carboxylic acids are a class of organic compounds characterized by a biphenyl scaffold with a carboxylic acid functional group. This structural motif is present in a variety of pharmacologically active agents with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and antihypertensive effects. This compound, with its specific substitution pattern, represents a unique chemical entity within this class. While its direct biological targets have not been fully elucidated, analysis of structurally similar molecules allows for the formulation of several well-grounded hypotheses regarding its potential mechanism of action. This guide will explore these possibilities to facilitate further investigation.

Putative Mechanisms of Action and Signaling Pathways

Based on the activities of structurally related biphenyl carboxylic acid derivatives, three primary putative mechanisms of action for this compound are proposed: inhibition of URAT1, modulation of the estrogen receptor, and modulation of the beta-3 adrenoceptor.

Urate Transporter 1 (URAT1) Inhibition

Several biphenyl carboxylic acid derivatives have been identified as potent inhibitors of Urate Transporter 1 (URAT1), a renal transporter responsible for uric acid reabsorption.[1] By inhibiting URAT1, these compounds can increase uric acid excretion, a therapeutic strategy for treating hyperuricemia and gout. Given the structural similarities, it is plausible that this compound could also interact with and inhibit URAT1.

Caption: Putative URAT1 Inhibition Pathway.

Estrogen Receptor (ER) Modulation

A number of biphenyl carboxylic acid derivatives have been investigated for their potential as anti-cancer agents, with some demonstrating cytotoxic effects against breast cancer cell lines.[2] A proposed mechanism for this activity is the modulation of the estrogen receptor (ER), a key driver in many breast cancers. This compound could potentially bind to and modulate the activity of ER, thereby affecting the proliferation of hormone-sensitive cancer cells.

Caption: Hypothetical Estrogen Receptor Modulation Pathway.

Beta-3 Adrenoceptor (β3-AR) Modulation

Patent literature has disclosed biphenyl-3-carboxylic acid derivatives as modulators of the beta-3 adrenoceptor. The β3-AR is primarily located in adipose tissue and plays a role in lipolysis and thermogenesis. As a modulator, this compound could potentially act as an agonist or antagonist at this receptor, influencing metabolic processes.

Caption: Postulated Beta-3 Adrenoceptor Signaling Pathway.

Quantitative Data from Structurally Related Compounds

To provide a context for potential efficacy, the following table summarizes quantitative data from studies on various biphenyl carboxylic acid derivatives. These values should be considered as reference points for designing future experiments.

| Compound Class | Target | Assay Type | Reported Activity (IC₅₀/EC₅₀) |

| Biphenyl Carboxylic Acid Derivatives | URAT1 | In vitro inhibition | 0.17 µM - 0.93 µM[1] |

| Substituted Biphenyl Carboxylic Acids | Estrogen Receptor α | Cell viability (MCF-7) | 9.92 ± 0.97 µM[2] |

| Substituted Biphenyl Carboxylic Acids | Estrogen Receptor α | Cell viability (MDA-MB-231) | 9.54 ± 0.85 µM[2] |

| Biphenyl Mannoside Derivatives | FimH | Hemagglutination Inhibition | ~4 µM[3] |

Experimental Protocols

The following generalized experimental protocols are based on methodologies used for studying related biphenyl carboxylic acid derivatives and can be adapted to investigate the putative mechanisms of action of this compound.

In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the human URAT1 transporter.

Caption: Workflow for URAT1 Inhibition Assay.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human URAT1 are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Assay Buffer: Cells are washed and incubated in a chloride-free buffer.

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound.

-

Uptake Initiation: [¹⁴C]-labeled uric acid is added to initiate the uptake.

-

Uptake Termination: After a defined incubation period, uptake is stopped by adding ice-cold buffer.

-

Washing: Unbound radiolabel is removed by washing with cold buffer.

-

Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

-

Data Analysis: IC₅₀ values are calculated from the concentration-response curves.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for the estrogen receptor alpha (ERα).

Caption: Workflow for ER Competitive Binding Assay.

Methodology:

-

Reaction Setup: A competitive binding assay is set up with purified human ERα, a radiolabeled estrogen (e.g., [³H]-Estradiol), and a range of concentrations of this compound.

-

Incubation: The reaction mixtures are incubated to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated using a technique such as filtration through glass fiber filters.

-

Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve and calculate the Ki value for this compound.

Conclusion

While the precise mechanism of action for this compound remains to be definitively established, the available evidence from structurally related compounds provides a strong foundation for targeted investigation. The putative roles as a URAT1 inhibitor, an estrogen receptor modulator, or a beta-3 adrenoceptor modulator are all plausible and warrant experimental validation. The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate the biological activity of this compound. A thorough understanding of its mechanism of action will be critical for unlocking its full therapeutic potential and for the development of novel drugs based on this chemical scaffold.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Biphenyl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl carboxylic acids, a class of organic compounds characterized by a biphenyl backbone and a carboxylic acid functional group, represent a privileged scaffold in medicinal chemistry and materials science. The inherent rigidity and planarity of the biphenyl structure, combined with the versatile reactivity of the carboxylic acid moiety, have made these compounds foundational building blocks in the development of therapeutics, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of biphenyl carboxylic acid compounds, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

Discovery and Historical Perspective

The history of biphenyl carboxylic acids is intertwined with the development of synthetic methods for constructing the biphenyl core. While the biphenyl scaffold was known in the 19th century, the targeted synthesis of its carboxylic acid derivatives blossomed with the advent of cross-coupling reactions in the early 20th century.

The synthesis of 2-biphenylcarboxylic acid, for instance, can be traced back to the early 20th century, following the development of reactions capable of forming the biaryl bond.[2] Key historical synthetic methodologies that enabled the creation of these compounds include:

-

Ullmann Reaction (1901): This copper-catalyzed coupling of two aryl halides was a foundational method for creating the biphenyl structure.[3][4] Though often requiring harsh conditions, it provided an early pathway to symmetrical and unsymmetrical biphenyls.

-

Gomberg-Bachmann Reaction (1924): This reaction involves the base-promoted radical coupling of an aryl diazonium salt with another aromatic compound, offering a different route to biaryl synthesis.[5][6] However, yields can be modest due to side reactions.[5]

-

Sandmeyer Reaction (1884): While primarily known for introducing a variety of substituents onto an aromatic ring via a diazonium salt, variations of this reaction can be employed in multi-step syntheses of biphenyl derivatives.[7]

-

Suzuki-Miyaura Coupling (1979): The development of this palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid was a paradigm shift, offering a highly versatile and efficient method for biphenyl synthesis under milder conditions.[8] This reaction has become a cornerstone in the modern synthesis of biphenyl carboxylic acids and their derivatives.[9]

The therapeutic potential of this class of compounds was significantly realized with the development of non-steroidal anti-inflammatory drugs (NSAIDs). The quest for safer and more effective analgesics and anti-inflammatory agents led to the exploration of various aromatic carboxylic acids, with the biphenyl scaffold proving to be particularly fruitful. This research culminated in the discovery of drugs like Fenbufen and Diflunisal , which are derivatives of biphenyl carboxylic acid and function as cyclooxygenase (COX) inhibitors.[9][10] More recently, the biphenyl carboxylic acid motif has been incorporated into drugs targeting other pathways, such as the angiotensin II receptor antagonist and URAT1 inhibitor, Telmisartan .

Physicochemical Properties of Biphenyl Carboxylic Acid Isomers

The position of the carboxylic acid group on the biphenyl scaffold significantly influences the physicochemical properties of the resulting isomer. The three primary isomers are 2-biphenylcarboxylic acid, 3-biphenylcarboxylic acid, and 4-biphenylcarboxylic acid. A summary of their key properties is presented in Table 1.

| Property | 2-Biphenylcarboxylic Acid | 3-Biphenylcarboxylic Acid | 4-Biphenylcarboxylic Acid |

| Synonyms | o-Phenylbenzoic acid | m-Phenylbenzoic acid | p-Phenylbenzoic acid |

| CAS Number | 947-84-2 | 716-76-7 | 92-92-2 |

| Molecular Formula | C₁₃H₁₀O₂ | C₁₃H₁₀O₂ | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol | 198.22 g/mol | 198.22 g/mol |

| Melting Point (°C) | 111-113 | 161-163 | 220-225 |

| pKa | 3.46 | 4.14 (Predicted) | 4.19 (Predicted) |

| Water Solubility | Insoluble | Sparingly soluble | 0.03 g/L (Insoluble) |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of biphenyl carboxylic acids has evolved from classical, often harsh, methods to modern, highly efficient catalytic cross-coupling reactions. Below are detailed protocols for key synthetic transformations.

Ullmann Reaction

The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[4]

Protocol for the Synthesis of a Symmetric Biphenyl Dicarboxylic Acid (Conceptual):

-

Reactants: An aryl halide bearing a protected carboxylic acid group (e.g., an ester) and copper powder.

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aryl halide (1.0 eq) and activated copper powder (2.0 eq).

-

Solvent: Add a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.

-

Reaction: Heat the mixture to a high temperature (typically 150-250 °C) with vigorous stirring for several hours.

-

Work-up: After cooling, the reaction mixture is filtered to remove copper residues. The filtrate is then diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Deprotection: The resulting biphenyl diester is then hydrolyzed to the dicarboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

-

Purification: The crude product is purified by recrystallization or column chromatography.

Note: The Ullmann reaction often requires high temperatures and can have variable yields.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biphenyls due to its mild reaction conditions and high functional group tolerance.[9]

Protocol for the Synthesis of Biphenyl-4-carboxylic Acid:

-

Reactants: 4-Bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq).

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid, phenylboronic acid, and the base.

-

Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or ethanol/water).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-